molecular formula C8H10FN B14026098 2-deuterio-4-fluoro-N,N-dimethylaniline

2-deuterio-4-fluoro-N,N-dimethylaniline

Cat. No.: B14026098
M. Wt: 140.18 g/mol
InChI Key: YJEHCGOJNJUOII-UICOGKGYSA-N
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Description

4-Fluoro-N,N-dimethylaniline-2-D: is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N,N-dimethylaniline-2-D typically involves the reaction of 4-fluoroaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Fluoro-N,N-dimethylaniline-2-D can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-N,N-dimethylaniline-2-D has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-dimethylaniline-2-D involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-N,N-dimethylaniline-2-D is unique due to the presence of both the fluorine atom and the dimethylamino group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group increases its solubility and potential biological activity .

Properties

Molecular Formula

C8H10FN

Molecular Weight

140.18 g/mol

IUPAC Name

2-deuterio-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D

InChI Key

YJEHCGOJNJUOII-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1N(C)C)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)F

Origin of Product

United States

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